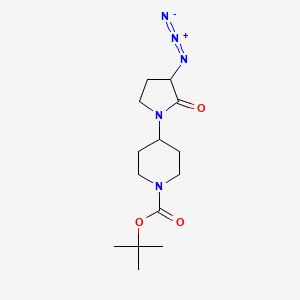

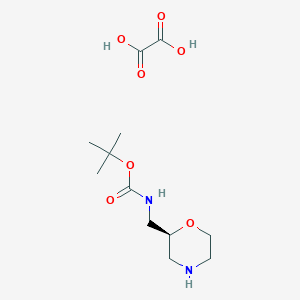

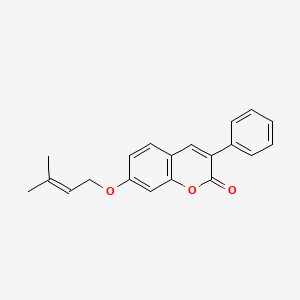

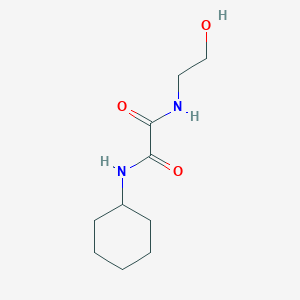

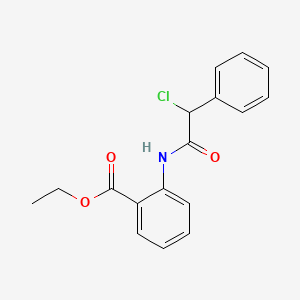

![molecular formula C16H22N2O4S B3010274 2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one CAS No. 1211929-98-4](/img/structure/B3010274.png)

2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of a labeled sodium salt compound involved starting from sodium acetate-1-14C and proceeding through various intermediates such as acetyl chloride-1-14C and resacetophenone-carbonyl-14C . Similarly, the synthesis of a quinazolinone derivative was achieved by reacting a styryl-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly including activation steps, protection/deprotection of functional groups, and careful control of reaction conditions to achieve the desired sulfonamide and piperazine functionalities.

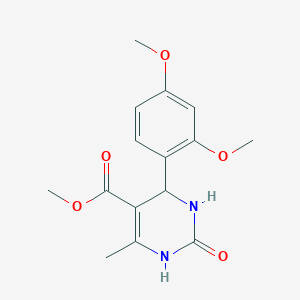

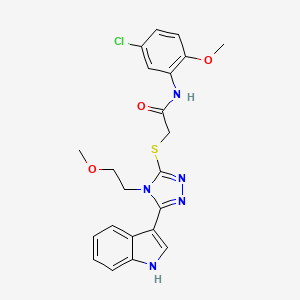

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. For the compound of interest, similar analytical methods would be employed to confirm the presence of methoxy, sulfonylpiperazinyl, and propanone groups, as well as to establish the geometry of the ethenyl linkage.

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of functional groups and the overall molecular structure. For example, the (H+,K+)-ATPase inhibitory activity of benzimidazoles is dependent on their ability to be activated by acid to form a cyclic sulfenamide, a process that is influenced by the nucleophilic/electrophilic properties of the substituents . The compound , with its sulfonylpiperazinyl group, might also exhibit specific reactivity patterns, particularly in acidic or basic environments, which could be relevant for its potential as a pharmacological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are critical for their pharmacokinetic and pharmacodynamic profiles. The stability of a compound at different pH levels, its solubility, and its ability to cross biological membranes are all important factors. The study on pantoprazole, a related compound, highlighted the importance of chemical stability at neutral pH for in vivo selectivity . The compound "this compound" would similarly need to be evaluated for its stability, solubility, and other physicochemical properties to determine its suitability for drug development.

Wissenschaftliche Forschungsanwendungen

Polymorphism Control and Solution Structures

- Strategy for Controlling Polymorphism of Di(Arylamino) Aryl Compound ASP3026 : The compound ASP3026, closely related to the chemical structure you're interested in, was developed as a selective inhibitor of the EML4-ALK fusion protein. Researchers identified multiple polymorphs of ASP3026 and selected the most stable polymorph for solid formulations. The study demonstrates the influence of crystallization process parameters on the nucleation of different polymorphs and the use of in situ Raman spectroscopy to monitor solution structures before nucleation. This research highlights the importance of controlling polymorphism in drug development for ensuring consistent drug quality and efficacy (Takeguchi et al., 2015).

Thermodynamic Stability of Polymorphs

- Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino) Aryl Compound ASP3026 : Another study focused on the thermodynamic stability of ASP3026 polymorphs, providing insights into the most stable form at ambient temperature through powder X-ray diffraction, differential scanning calorimetry, and solubility measurements. This research contributes to the selective crystallization of stable forms and the design of solid drug formulations, highlighting the role of polymorphism in drug development (Takeguchi et al., 2015).

Synthesis and Antimicrobial Activity

- Synthesis, Characterization, and Antimicrobial Studies : Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, indicating the potential of such structures in developing new antimicrobial agents. This research underscores the importance of structural modifications to enhance biological activity and develop effective therapeutic agents (Patil et al., 2010).

Proton Exchange Membranes for Fuel Cell Applications

- Poly(arylene ether sulfone) Proton Exchange Membranes with Flexible Acid Side Chains : Research into poly(arylene ether sulfone) copolymers containing pendent methoxyphenyl groups, relevant to the chemical structure of interest, has shown promising applications in fuel cell technology. These materials exhibit high proton conductivities and low methanol permeabilities, indicating their potential as efficient and durable proton exchange membranes in fuel cells (Wang et al., 2012).

Eigenschaften

IUPAC Name |

2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-14(22-2)16(19)17-9-11-18(12-10-17)23(20,21)13-8-15-6-4-3-5-7-15/h3-8,13-14H,9-12H2,1-2H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZTYDUAQPXKGY-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)